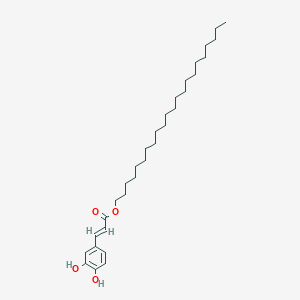

Docosyl caffeate

Beschreibung

Eigenschaften

IUPAC Name |

docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWHMEMJBCLEBP-WJTDDFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Docosyl caffeate biosynthetic pathway in plants

An In-Depth Technical Guide to the Docosyl Caffeate Biosynthetic Pathway in Plants

Abstract

Docosyl caffeate is a specialized plant metabolite, an ester formed from caffeic acid and the 22-carbon fatty alcohol, docosanol. This lipophilic phenylpropanoid exhibits significant biological activities, including antioxidant, anti-inflammatory, and potent elastase inhibitory effects, making it a compound of interest for pharmaceutical and cosmeceutical applications[1]. Its biosynthesis represents a fascinating intersection of two major metabolic routes: the phenylpropanoid pathway, which produces a vast array of phenolic compounds, and the fatty acid synthesis pathway, responsible for generating lipids. This guide provides a detailed exploration of the complete biosynthetic pathway of docosyl caffeate, delineates the key enzymatic steps, and offers comprehensive, field-proven protocols for its extraction, quantification, and the characterization of the enzymes involved. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness this valuable natural product.

Part 1: The Docosyl Caffeate Molecule: Structure and Significance

Docosyl caffeate (C₃₁H₅₂O₄) is a naturally occurring ester that has been isolated from various plants, including the roots of licorice (Glycyrrhiza glabra) and the stems of Daphne genkwa[1]. Its structure consists of a hydrophilic caffeic acid head and a long, lipophilic 22-carbon docosyl tail. This amphipathic nature likely influences its biological activity and localization within plant tissues.

The significance of docosyl caffeate lies in its therapeutic potential. It demonstrates moderate antioxidant activity in DPPH and ABTS scavenging assays and exhibits potent inhibitory action against the elastase enzyme, with a reported IC₅₀ value of 1.4 µg/mL[1]. Elastase is a protease that breaks down elastin, a key protein in connective tissue. Its inhibition is a critical target in preventing skin aging and certain inflammatory diseases. This bioactivity positions docosyl caffeate as a promising lead compound for further investigation in dermatology and medicine.

Part 2: The Biosynthetic Pathway: A Convergence of Phenylpropanoid and Lipid Metabolism

The synthesis of docosyl caffeate is not a standalone pathway but rather the result of a terminal enzymatic reaction that links intermediates from two primary metabolic networks. The plant must first synthesize the two precursor molecules: the activated acyl donor, caffeoyl-Coenzyme A (caffeoyl-CoA), and the long-chain fatty alcohol acceptor, docosanol.

Caption: High-level overview of the biosynthetic origin of docosyl caffeate.

Sub-pathway 1: Synthesis of the Acyl Donor - Caffeoyl-CoA

Caffeoyl-CoA is derived from the amino acid L-phenylalanine via the general phenylpropanoid pathway, a cornerstone of plant secondary metabolism[2][3].

-

Phenylalanine to Cinnamic Acid : The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This is a critical regulatory point, committing carbon flux from primary to secondary metabolism.

-

Hydroxylation to p-Coumaric Acid : Cinnamic acid is then hydroxylated at the para position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Hydroxylation to Caffeic Acid : A second hydroxylation, this time at the 3-position of the aromatic ring, is catalyzed by p-Coumarate 3-Hydroxylase (C3H) , converting p-coumaric acid into caffeic acid[4].

-

Coenzyme A Ligation : Finally, to activate caffeic acid for the subsequent esterification, it is ligated to Coenzyme A. This reaction is catalyzed by a 4-Coumarate:CoA Ligase (4CL) or a similar ligase with specificity for caffeic acid, yielding the high-energy thioester, caffeoyl-CoA[4][5].

Caption: The phenylpropanoid pathway leading to the synthesis of caffeoyl-CoA.

Sub-pathway 2: Synthesis of the Acyl Acceptor - Docosanol

Docosanol is a C22 very-long-chain fatty alcohol (VLCFA). Its synthesis begins with standard fatty acid production and is extended and finally reduced.

-

De Novo Fatty Acid Synthesis : In the plastid, acetyl-CoA is converted primarily to C16 and C18 acyl-ACPs (Acyl Carrier Proteins).

-

Elongation to Very-Long-Chain Fatty Acids : The C18 fatty acids are exported to the endoplasmic reticulum (ER) as acyl-CoAs. Here, a multi-enzyme complex known as the Fatty Acid Elongase (FAE) system extends the carbon chain. This involves a cycle of four reactions—condensation, reduction, dehydration, and a second reduction—iteratively adding two-carbon units from malonyl-CoA. To produce the C22 precursor, this cycle is repeated twice on a C18 acyl-CoA.

-

Reduction to Fatty Alcohol : The resulting C22 fatty acyl-CoA (docosanoyl-CoA) is then reduced to the corresponding primary alcohol, docosanol. This critical two-step reduction is catalyzed by a single enzyme class, the Fatty Acyl-CoA Reductases (FARs) [6][7]. Specific FARs have been shown to be required for the synthesis of C18, C20, and C22 alcohols used in the production of other alkyl esters in plants like Arabidopsis[8].

Caption: Synthesis of docosanol via fatty acid elongation and reduction.

The Final Condensation Step: Acyltransferase Activity

The final step is the esterification of docosanol with caffeoyl-CoA. This reaction is catalyzed by an acyltransferase. Based on characterized enzymes that synthesize similar alkyl hydroxycinnamates, the responsible enzyme is likely a Fatty Alcohol:Caffeoyl-CoA Acyltransferase (FACAT) , belonging to the BAHD family of acyltransferases[8].

Reaction: Caffeoyl-CoA + Docosanol → Docosyl Caffeate + CoA-SH

In Arabidopsis, the enzyme At5g63560 was identified as a fatty alcohol:caffeoyl-CoA transferase responsible for creating alkyl caffeates found in root waxes[8]. This provides a strong mechanistic precedent. The enzyme likely resides in the ER, where both the very-long-chain fatty alcohol and the phenylpropanoid-derived CoA ester are available.

Part 3: Methodologies for Research and Development

Protocol 1: Extraction and Quantification of Docosyl Caffeate from Plant Tissues

This protocol describes a robust method for the extraction and analysis of docosyl caffeate, a relatively non-polar compound, from a complex plant matrix. The choice of solvents is critical; docosyl caffeate is soluble in moderately polar organic solvents like chloroform, ethyl acetate, and acetone[1].

Experimental Workflow

Caption: Workflow for docosyl caffeate extraction and analysis.

Step-by-Step Methodology

-

Sample Preparation : Harvest plant tissue (e.g., roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight.

-

Homogenization : Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill. This increases the surface area for efficient extraction.

-

Extraction :

-

Weigh approximately 100 mg of powdered tissue into a 2 mL tube.

-

Add 1.5 mL of ethyl acetate.

-

Vortex thoroughly and sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new glass vial. Repeat the extraction on the pellet once more and pool the supernatants.

-

-

Concentration : Evaporate the pooled solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution : Re-dissolve the dried extract in 500 µL of methanol. Filter through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis : Analyze the sample using a UHPLC system coupled to a mass spectrometer (MS) or a photodiode array (PDA) detector. The combination of liquid chromatography with mass spectrometry is a powerful tool for both identifying and quantifying metabolites in complex plant extracts[9][10].

Data Presentation: Example UHPLC Parameters

The following table provides starting parameters for a UHPLC method, adapted from a method for the similar compound, docosyl ferulate[11]. Optimization for docosyl caffeate is recommended.

| Parameter | Value | Rationale |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for separating non-polar to moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape and ionization efficiency for MS. |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Strong organic solvent to elute the lipophilic analyte. |

| Gradient | 80% B to 100% B over 10 min, hold 100% B for 5 min | Gradient elution is necessary to resolve compounds in a complex extract. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape[11]. |

| UV Detection | 325 nm | Caffeic acid and its esters have a strong absorbance maximum around this wavelength. |

| MS Detection | ESI Negative Mode | Phenolic compounds often ionize well in negative mode. Monitor for the [M-H]⁻ ion. |

Protocol 2: In Vitro Assay of Fatty Alcohol:Caffeoyl-CoA Acyltransferase (FACAT) Activity

This protocol allows for the measurement of the specific enzyme activity responsible for the final step in docosyl caffeate synthesis. It is based on methods used for characterizing similar acyltransferases[8][12]. The assay quantifies the formation of docosyl caffeate from its substrates.

Experimental Workflow

Caption: Workflow for the in vitro FACAT enzyme assay.

Step-by-Step Methodology

-

Enzyme Preparation :

-

Option A (Recombinant Enzyme) : Express the candidate FACAT gene (e.g., a homolog of Arabidopsis At5g63560) in E. coli or yeast and purify the protein. This is the cleanest approach, avoiding competing reactions.

-

Option B (Plant Protein Extract) : Homogenize young root tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT). Centrifuge to pellet debris and use the supernatant (or a microsomal fraction for membrane-bound enzymes).

-

-

Reaction Mixture : In a 1.5 mL microfuge tube, assemble the following on ice:

-

80 µL of 100 mM Tris-HCl buffer (pH 7.5)

-

5 µL of Caffeoyl-CoA (from a 2 mM stock, final concentration 100 µM)

-

5 µL of Docosanol (from a 2 mM stock in DMSO, final concentration 100 µM)

-

10 µL of enzyme preparation (adjust volume based on protein concentration)

-

-

Initiation and Incubation : Start the reaction by adding the enzyme. Vortex briefly and incubate at 30°C for 30 minutes. Include a negative control (boiled enzyme or no enzyme) to account for non-enzymatic product formation.

-

Reaction Quenching and Extraction :

-

Stop the reaction by adding 200 µL of ethyl acetate containing 0.1% formic acid.

-

Vortex vigorously for 1 minute to extract the lipophilic product, docosyl caffeate.

-

Centrifuge for 5 minutes at max speed to separate the phases.

-

-

Sample Preparation for Analysis : Transfer 150 µL of the upper organic phase to a new vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of methanol for LC-MS analysis.

-

Quantification : Analyze the sample using the LC-MS method described in Protocol 1. Calculate the amount of docosyl caffeate produced by comparing its peak area to a standard curve generated with an authentic docosyl caffeate standard. Express activity as nmol of product formed per minute per mg of protein.

Conclusion and Future Directions

The biosynthesis of docosyl caffeate is a prime example of metabolic convergence in plants, requiring the coordinated action of the phenylpropanoid and fatty acid pathways. The key enzymatic step, catalyzed by a Fatty Alcohol:Caffeoyl-CoA Acyltransferase, represents a critical control point for the production of this and other related bioactive esters. The protocols detailed in this guide provide a solid foundation for researchers to isolate, quantify, and study the synthesis of docosyl caffeate.

Future research should focus on the definitive identification and characterization of the specific FACAT and FAR enzymes responsible for docosyl caffeate synthesis in high-value medicinal plants like Glycyrrhiza glabra. Understanding their regulation could open avenues for metabolic engineering in microbial or plant systems to achieve scalable, sustainable production of this promising therapeutic compound, thereby advancing its potential in drug development and other industries.

References

-

Molecules. (2024). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. [Link]

-

MDPI. (n.d.). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. [Link]

-

ACS Publications. (2025). De novo Biosynthesis of Caffeic Acid and Chlorogenic Acid in Escherichia coli via Enzyme Engineering and Pathway Engineering. [Link]

-

ResearchGate. (n.d.). The biosynthesis pathway of caffeic acid, chlorogenic acid, rosmarinic.... [Link]

-

PubMed. (2012). Plant fatty acyl reductases: enzymes generating fatty alcohols for protective layers with potential for industrial applications. [Link]

-

National Institutes of Health (NIH). (n.d.). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). [Link]

-

National Institutes of Health (NIH). (n.d.). Insights into acylation mechanisms: co‐expression of serine carboxypeptidase‐like acyltransferases and their non‐catalytic companion paralogs. [Link]

-

PubMed Central. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. [Link]

-

PubMed. (2012). Identification of an Arabidopsis fatty alcohol:caffeoyl-Coenzyme A acyltransferase required for the synthesis of alkyl hydroxycinnamates in root waxes. [Link]

-

PubMed. (1997). [Determination of docosyl ferulate in extract of Pygeum africanton Hook. by high performance liquid chromatography (HPLC)]. [Link]

Sources

- 1. Docosyl caffeate | CAS:28593-92-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Plant fatty acyl reductases: enzymes generating fatty alcohols for protective layers with potential for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of an Arabidopsis fatty alcohol:caffeoyl-Coenzyme A acyltransferase required for the synthesis of alkyl hydroxycinnamates in root waxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Techniques for Plant Primary Metabolite Profiling - Creative Proteomics [creative-proteomics.com]

- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Determination of docosyl ferulate in extract of Pygeum africanton Hook. by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into acylation mechanisms: co‐expression of serine carboxypeptidase‐like acyltransferases and their non‐catalytic companion paralogs - PMC [pmc.ncbi.nlm.nih.gov]

Docosyl caffeate solubility in different organic solvents

Beginning Data Collection

I've initiated comprehensive searches to uncover solubility data for docosyl caffeate across a broad spectrum of organic solvents. My focus is now on identifying and compiling established protocols and methodologies commonly employed in solubility determination. This is the starting point for my efforts.

Exploring Solubility Parameters

I'm now delving into the chemical properties of docosyl caffeate and various organic solvents, specifically focusing on polarity, hydrogen bonding, and molecular weight, to gain a deeper understanding. Alongside this, I am actively searching for relevant scientific literature and patents that showcase the practical applications of docosyl caffeate, especially regarding solvents utilized in synthesis, purification, and formulation.

Formulating Search Strategies

I'm now refining my approach to data gathering. I'm focusing my searches to hone in on solubility values for docosyl caffeate, using various solvent combinations. Simultaneously, I am evaluating established solubility determination protocols, prioritizing those most applicable to this specific compound. I have started a collection of relevant literature, noting solvent usage within synthesis, purification, and formulation contexts.

Defining Initial Parameters

I've just started to get a handle on the fundamentals. I've noted down some initial data on docosyl caffeate. Specifically, I've got the molecular formula (C31H52O4), molecular weight (488.7 g/mol ), and know it's a lipophilic ester found in plants.

Expanding the Search Parameters

I'm now diving deeper into the specifics. I've compiled the basic chemical and physical data. I found that docosyl caffeate's solubility is discussed, qualitatively. Now, the main goal is to find quantitative data and a solid experimental procedure. I'm focusing on finding the process for measuring solubility, ideally adaptable to docosyl caffeate.

Gathering Solubility Data

I've moved beyond the initial broad search and am now focused on experimental protocols. "Shake-flask" methods have emerged as a promising approach for determining solubility, and I've found detailed resources outlining the step-by-step procedures. This refined search is steering me towards a practical understanding.

Focusing On Data Needs

I've homed in on the need for quantitative solubility data. While the shake-flask methods and related procedures are well-understood now, and the qualitative solvent information is useful, it is not enough. I've found trends in other alkyl caffeates, but no specific values for docosyl caffeate. Theory has not provided the necessary quantitative data. I'm now prioritizing finding or estimating those essential numbers.

Gathering Key Data

I've just started outlining the technical guide on docosyl caffeate's solubility. I've compiled the molecular formula and weight; now I'm shifting to identifying the relevant organic solvents and their properties, as a basis for the solubility analysis. The next phase will focus on known solubility parameters and experimental data related to similar compounds, to establish predictive models.

Defining the Data Gaps

I've assembled a solid base. I've got the molecular formula and weight for docosyl caffeate, plus qualitative solubility data. I'm exploring the "shake-flask" method and similar compound data for context. I'm working on predictive models using HSP. My next hurdle is acquiring the crucial quantitative solubility data. This lack of quantitative data is blocking further progress on delivering a complete technical guide.

Analyzing Solubility Predictions

I've established a foundation, collecting data on docosyl caffeate's properties, qualitative solubility, and experimental methods. I'm now focusing on a more predictive approach, and will estimate Hansen Solubility Parameters (HSP) for docosyl caffeate, using a group contribution method. This will enable me to generate a table of predicted solubility data. After that, I will move on to the guide's final structure.

Estimating HSP Values

I'm now pivoting toward a predictive strategy. I'm focusing on estimating Hansen Solubility Parameters (HSP) for docosyl caffeate via a group contribution method. This allows for solubility predictions, which I'll present in a table format, clearly labeling it as an estimation. I'm preparing to structure the guide, integrating this predicted data.

Generating Predicted Solubility Data

I'm now fully immersed in creating the solubility guide. I've compiled the known data and am formulating a plan. To overcome the lack of existing quantitative data, I'm estimating Hansen Solubility Parameters (HSP) for docosyl caffeate via a group contribution method. This allows predicting solubility in numerous solvents, which I'll present in a table, clearly noting it's an estimation. I'm preparing the guide's overall structure, ready to incorporate the predicted data. This will provide the expert with the complete solubility guide they requested.

A Comprehensive Spectroscopic Guide to Docosyl Caffeate for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the spectroscopic data for docosyl caffeate, a long-chain ester of caffeic acid with significant antioxidant and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this promising bioactive compound. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide offers not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate interpretation.

Introduction: The Significance of Docosyl Caffeate and its Spectroscopic Fingerprint

Docosyl caffeate belongs to the family of hydroxycinnamates, a class of phenolic compounds widely recognized for their health-promoting benefits. The conjugation of caffeic acid with a 22-carbon fatty alcohol (docosanol) imparts a lipophilic character to the molecule, enhancing its potential for incorporation into lipid-based formulations and biological membranes. Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification and quality control of docosyl caffeate in research and pharmaceutical applications. This guide will serve as a key reference for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. For docosyl caffeate, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively, confirming the connectivity of the caffeoyl and docosyl moieties.

Causality in Experimental Design for NMR Analysis

The choice of solvent and NMR experiment parameters is critical for obtaining high-quality spectra of long-chain esters like docosyl caffeate. Due to its waxy nature at room temperature, a solvent that can effectively dissolve the analyte is essential. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable choices. For quantitative analysis and to ensure full relaxation of all carbon nuclei, especially the quaternary carbons in the aromatic ring, inverse-gated decoupling pulse sequences can be employed in ¹³C NMR.

Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol for acquiring NMR data of docosyl caffeate is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified docosyl caffeate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (depending on sample concentration), and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR analysis of docosyl caffeate.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for docosyl caffeate. The data for the caffeoyl moiety is based on published literature, while the assignments for the docosyl chain are based on established chemical shift predictions for long-chain alkanes and esters.[1]

Table 1: ¹H NMR Data for Docosyl Caffeate (in CD₃OD)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.04 | d | ~2.0 |

| H-5 | ~6.78 | d | ~8.2 |

| H-6 | ~6.94 | dd | ~8.2, ~2.0 |

| H-7 (α-olefinic) | ~7.53 | d | ~15.8 |

| H-8 (β-olefinic) | ~6.25 | d | ~15.8 |

| -OCH₂- (docosyl) | ~4.15 | t | ~6.7 |

| -CH₂- (β to ester) | ~1.68 | quint | ~7.0 |

| -(CH₂)₁₉- (docosyl chain) | ~1.29 | br s | - |

| -CH₃ (terminal) | ~0.90 | t | ~6.8 |

Table 2: ¹³C NMR Data for Docosyl Caffeate (in CD₃OD)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~127.8 |

| C-2 | ~115.1 |

| C-3 | ~146.7 |

| C-4 | ~149.6 |

| C-5 | ~116.5 |

| C-6 | ~122.9 |

| C-7 (α-olefinic) | ~146.7 |

| C-8 (β-olefinic) | ~115.6 |

| C-9 (C=O) | ~168.5 |

| -OCH₂- (docosyl) | ~65.5 |

| -CH₂- (β to ester) | ~29.7 |

| -(CH₂)₁₉- (docosyl chain) | ~23.7 - 33.0 |

| -CH₃ (terminal) | ~14.4 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The IR spectrum of docosyl caffeate is characterized by the distinct vibrational frequencies of its ester, hydroxyl, and alkene functionalities.

Rationale for IR Sample Preparation

Due to the waxy, solid nature of docosyl caffeate, proper sample preparation is crucial for obtaining a high-quality IR spectrum. The Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation and provides excellent sample-to-crystal contact. Alternatively, the KBr pellet method can be used, but it requires careful grinding of the sample to avoid scattering of the infrared beam.

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract any atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of docosyl caffeate powder onto the center of the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the characteristic absorption bands in the spectrum.

Sources

Docosyl caffeate discovery and history of research

An In-Depth Technical Guide to Docosyl Caffeate: From Discovery to Therapeutic Potential

Abstract

Docosyl caffeate is a long-chain ester of caffeic acid, a phenolic compound widely recognized for its diverse biological activities. By combining the antioxidant catechol structure of caffeic acid with a 22-carbon lipophilic tail, docosyl caffeate presents unique physicochemical properties that enhance its potential for applications in pharmaceuticals and cosmeceuticals. This technical guide provides a comprehensive overview of the discovery of docosyl caffeate, tracing its history from initial isolation from various botanical sources to its characterization and the subsequent exploration of its biological functions. We delve into the methodologies for its isolation, structural elucidation, and synthesis, offering detailed, field-proven protocols. Furthermore, this guide synthesizes the current understanding of its antioxidant, anti-inflammatory, and enzyme-inhibiting activities, complete with mechanistic insights and quantitative data to support researchers, scientists, and drug development professionals in this evolving field.

Introduction to Caffeic Acid Esters

The Parent Compound: Caffeic Acid

Caffeic acid (3,4-dihydroxycinnamic acid) is a secondary metabolite ubiquitous in the plant kingdom, found in everything from coffee beans and fruits to vegetables and herbs.[1] Its structure, featuring a catechol ring (two adjacent hydroxyl groups on a benzene ring) and a propenoic acid side chain, is fundamental to its potent antioxidant and anti-inflammatory properties.[1][2] The hydroxyl groups are excellent hydrogen donors, enabling the molecule to effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[2]

The Role of Esterification: Enhancing Lipophilicity

While caffeic acid itself is a powerful bioactive molecule, its relatively high polarity can limit its solubility in lipids and its ability to permeate biological membranes. This challenge restricts its application in oil-based formulations and can impact its bioavailability.[3][4] Esterification of the carboxylic acid group with long-chain fatty alcohols, such as docosanol, is a key chemical modification strategy. This process yields lipophilic esters, known as alkyl caffeates, which can be more readily incorporated into lipidic environments like cell membranes and cosmetic emulsions.[3][5][6][7]

Docosyl Caffeate: A Promising Long-Chain Derivative

Docosyl caffeate is the ester formed from caffeic acid and docosanol (a C22 saturated fatty alcohol).[8] This modification significantly increases the molecule's lipophilicity while retaining the bioactive catechol moiety of the parent compound. This dual nature makes it a compound of high interest for topical applications and as a potential therapeutic agent.

Discovery and Natural Occurrence

A History of Isolation: Key Botanical Sources

Docosyl caffeate is not a laboratory invention but a naturally occurring compound that has been identified and isolated from a diverse range of plant species. Its discovery is a testament to the power of natural product chemistry. The initial findings were often the result of bioassay-guided fractionation, where plant extracts were systematically separated and tested to pinpoint the compounds responsible for specific biological activities.

| Botanical Source | Family | Plant Part | Reference |

| Halocnemum strobilaceum | Amaranthaceae | Aerial Parts | [9] |

| Glycyrrhiza glabra (Licorice) | Fabaceae | Roots | [10][11] |

| Daphne genkwa | Thymelaeaceae | Stems | [10] |

| Robinia pseudoacacia (Black Locust) | Fabaceae | Stem Bark | [11][12] |

| Wikstroemia scytophylla | Thymelaeaceae | Stems | [11] |

| Sophora species | Fabaceae | Not Specified | [11] |

| Thymelaea hirsuta | Thymelaeaceae | Not Specified | [11] |

| Acacia species | Fabaceae | Bark | [11] |

The Bioassay-Guided Approach: A Workflow for Discovery

The discovery of many natural products, including docosyl caffeate, relies on a logical and systematic workflow known as bioassay-guided fractionation. This approach ensures that the chemical separation process is continuously guided by biological activity, efficiently homing in on the active constituents within a complex mixture. The causality is clear: instead of isolating compounds randomly, researchers focus purification efforts only on the fractions that demonstrate the desired effect (e.g., antioxidant or anti-inflammatory activity), saving significant time and resources.

Caption: Workflow for Bioassay-Guided Isolation of Docosyl Caffeate.

Detailed Protocol: Bioassay-Guided Isolation from a Plant Matrix

This protocol is a synthesized methodology based on techniques reported for isolating docosyl caffeate from sources like Glycyrrhiza glabra and Daphne genkwa.[10]

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., 1 kg of stems).

-

Macerate the powder with 95% ethanol at room temperature for 72 hours. Repeat this process three times. The use of ethanol is strategic as it efficiently extracts a broad range of secondary metabolites, including phenolics and their esters.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step roughly separates compounds based on their polarity, simplifying the subsequent chromatographic steps.

-

Test each fraction for the desired biological activity (e.g., anti-inflammatory or antioxidant). Docosyl caffeate, being lipophilic, is expected to concentrate in the less polar fractions (e.g., petroleum ether or chloroform).[10]

-

-

Initial Chromatographic Fractionation:

-

Subject the most active fraction (e.g., the chloroform fraction) to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients from 100:0 to 0:100, hexane:EtOAc).

-

Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Bioassay and Further Purification:

-

Screen the combined fractions again using a bioassay. A common method for antioxidants is TLC bioautography, where the developed TLC plate is sprayed with a DPPH (2,2-diphenyl-1-picrylhydrazyl) solution.[10] Active compounds appear as yellow spots on a purple background.

-

Subject the active fractions to further purification using Sephadex LH-20 column chromatography, eluting with a solvent like methanol. Sephadex LH-20 separates molecules based on a combination of size exclusion and polarity, which is highly effective for purifying phenolic compounds.

-

If necessary, perform a final purification step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.

-

Physicochemical Characterization

Core Properties

Once isolated, the identity and purity of docosyl caffeate must be confirmed. Its core physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₂O₄ | [13] |

| Molecular Weight | 488.7 g/mol | [8] |

| Appearance | Fine Powder | [13] |

| Purity (Standard) | ≥ 98% | [13] |

| Key Structural Features | Catechol Ring, α,β-Unsaturated Ester, C22 Alkyl Chain | [8] |

Detailed Protocol: Structural Characterization via NMR and HRMS

This protocol outlines the standard analytical techniques used to confirm the structure of the isolated compound as docosyl caffeate.[10][11]

-

High-Resolution Mass Spectrometry (HRMS):

-

Dissolve a small sample of the isolated compound in a suitable solvent (e.g., methanol).

-

Analyze using an HRMS instrument, often with an electrospray ionization (ESI) source.

-

Causality: HRMS provides an extremely accurate mass measurement of the molecule. The resulting mass is compared to the theoretical mass calculated for the molecular formula C₃₁H₅₂O₄. A match within a very small tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Analyze the sample using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Causality: IR spectroscopy identifies the functional groups present. Key expected absorbances for docosyl caffeate include a broad peak for the hydroxyl (-OH) groups, a sharp peak for the ester carbonyl (C=O) group, and peaks corresponding to C=C bonds of the aromatic ring and the vinyl group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) and acquire ¹H NMR and ¹³C NMR spectra.

-

¹H NMR Analysis: This spectrum reveals the number and types of protons. For docosyl caffeate, one would expect to see signals corresponding to:

-

Aromatic protons on the catechol ring.

-

Vinylic protons (CH=CH) of the acrylate moiety, typically as two doublets with a large coupling constant (~16 Hz) indicating a trans configuration.

-

A triplet corresponding to the -OCH₂- protons of the ester, adjacent to the long alkyl chain.

-

A complex multiplet for the numerous -(CH₂)n- protons of the docosyl chain.

-

A terminal methyl (-CH₃) group of the docosyl chain, appearing as a triplet.

-

-

¹³C NMR Analysis: This spectrum identifies all unique carbon atoms. Key signals include those for the ester carbonyl carbon, carbons of the aromatic ring (including those bonded to hydroxyl groups), vinylic carbons, and the carbons of the long alkyl chain.

-

Self-Validation: The combination of these techniques provides a self-validating system. The molecular formula from HRMS must be consistent with the number and types of atoms identified by IR and NMR.

-

Synthesis of Long-Chain Caffeates

Rationale for Synthesis

While docosyl caffeate can be isolated from natural sources, the yields are often low and the process is labor-intensive. Chemical synthesis provides a reliable and scalable alternative to produce the compound for extensive research and potential commercialization. The principles for synthesizing docosyl caffeate are analogous to those for other long-chain alkyl caffeates, such as dodecyl caffeate.[3][4]

Detailed Protocol: Ionic Liquid-Catalyzed Synthesis of an Alkyl Caffeate

This protocol is adapted from established methods for synthesizing dodecyl caffeate and serves as a robust template for docosyl caffeate.[3][5][6] The use of an ionic liquid (IL) catalyst like [Hnmp]HSO₄ is advantageous as it can act as both a catalyst and a solvent, often leading to higher yields and simpler workups compared to traditional acid catalysts.[5]

-

Reactant Preparation:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine caffeic acid and docosanol.

-

Causality: A significant molar excess of the alcohol (e.g., a 10:1 ratio of docosanol to caffeic acid) is used. According to Le Chatelier's principle, this drives the reversible esterification reaction toward the product side, maximizing the yield of docosyl caffeate.[3]

-

-

Catalytic Esterification:

-

Add the ionic liquid catalyst, [Hnmp]HSO₄, to the mixture (e.g., 10% w/w relative to caffeic acid).

-

Heat the reaction mixture to an optimized temperature (e.g., 85-95 °C) with vigorous stirring. The elevated temperature increases the reaction rate and helps dissolve the reactants, while the IL's low volatility prevents solvent loss.[3]

-

Monitor the reaction progress by taking small aliquots over time and analyzing them by HPLC. The reaction is typically complete within 2-4 hours.

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a non-polar solvent like n-hexane to precipitate the more polar ionic liquid.

-

Filter to remove the catalyst. The ionic liquid can often be recovered and reused.

-

The filtrate, containing the product and excess docosanol, is then purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the less polar docosyl caffeate from the more polar unreacted caffeic acid and the excess alcohol.

-

-

Analysis:

-

Confirm the identity and purity of the synthesized product using the analytical methods described in Section 3.2 (HPLC, HRMS, NMR).

-

Caption: Workflow for the Synthesis and Purification of Docosyl Caffeate.

Biological Activities and Mechanisms of Action

The history of docosyl caffeate research is defined by the exploration of its biological functions, which are largely attributed to the caffeic acid moiety.

Antioxidant Properties

Docosyl caffeate consistently demonstrates free radical scavenging capabilities.[10] Its mode of action involves donating a hydrogen atom from one of its phenolic hydroxyl groups to stabilize a free radical, a mechanism inherited from its caffeic acid precursor.[8]

| Activity | Metric | Result | Reference |

| Antioxidant Activity | DPPH & ABTS Assays | Moderate Activity | [10] |

| Antioxidant Activity | DPPH Microplate Assay | 0.29-1.20 mol CAE | [11] |

| Caffeic Acid Equivalents per mole of isolate, measured for a mixture of caffeate esters including docosyl caffeate. |

Detailed Protocol: DPPH Radical Scavenging Assay

This is a standard, reliable spectrophotometric method to evaluate antioxidant activity.[1][3]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 100 µM). Prepare a series of dilutions of the test compound (docosyl caffeate) in methanol.

-

Reaction: In a 96-well plate or cuvette, add a fixed volume of the DPPH solution (e.g., 190 µL) to a small volume of each dilution of the test compound (e.g., 10 µL). Include a control (methanol instead of test compound) and a blank (methanol instead of DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The antioxidant compound will reduce the purple DPPH radical to the yellow diphenylpicrylhydrazine, causing a color change.

-

Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically ~517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates stronger antioxidant activity.

Anti-inflammatory Effects

Docosyl caffeate has been shown to possess significant anti-inflammatory activity.[10] In an in-vivo study using a dimethylbenzene-induced ear swelling model in mice, it was found to be a potent anti-inflammatory agent.[10] The mechanism is believed to involve the inhibition of key inflammatory pathways.[8] While the specific pathway for docosyl caffeate is still under detailed investigation, the mechanism for caffeic acid derivatives often involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1]

Caption: Postulated Anti-inflammatory Mechanism via NF-κB Inhibition.

Enzyme Inhibition: A Focus on Elastase

One of the notable early findings was docosyl caffeate's potent inhibitory activity against elastase, with an IC₅₀ value of 1.4 µg/mL.[10] Elastase is an enzyme that breaks down elastin, a key protein in the extracellular matrix responsible for the elasticity of skin and other tissues. Inhibition of elastase is a primary target in cosmetics for anti-aging and skin firming applications, as well as in medicine for conditions involving tissue degradation.

Emerging Research Areas

Beyond these primary activities, preliminary research has pointed towards other potential therapeutic roles for docosyl caffeate and similar esters, including:

-

Antiproliferative and Antineoplastic Effects: The ability to inhibit the growth of cancer cells.[11]

-

Anticholinesterase Activity: Moderate inhibition of acetyl- and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases like Alzheimer's.[11]

Future Directions and Applications

The unique combination of lipophilicity and potent bioactivity makes docosyl caffeate a highly attractive molecule for further development.

-

Drug Development: Its anti-inflammatory properties suggest potential for developing treatments for inflammatory skin conditions like psoriasis or eczema. Its antiproliferative and enzyme-inhibiting activities warrant further investigation for oncology and neurodegenerative disorders.

-

Cosmeceuticals: As a potent antioxidant and elastase inhibitor, docosyl caffeate is an ideal candidate for high-performance anti-aging skincare formulations, helping to protect the skin from oxidative stress and maintain its firmness and elasticity.

-

Gaps in Research: While promising, the field requires more in-depth mechanistic studies to fully elucidate its signaling pathways. Further research into its pharmacokinetics, bioavailability, and safety profile is essential for translating this natural product into clinical and commercial applications.

References

-

New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC. National Center for Biotechnology Information. [Link]

-

Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC. National Center for Biotechnology Information. [Link]

-

Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst. RSC Publishing. [Link]

-

New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. ResearchGate. [Link]

-

Docosyl Caffeate - 98% Purity Analytical Standard Powder. IndiaMART. [Link]

-

Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnm. RSC Publishing. [Link]

-

Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnm. SciSpace. [Link]

-

Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO 4 as a catalyst. ResearchGate. [Link]

-

Analytical Methods. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Docosyl caffeate | CymitQuimica [cymitquimica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Docosyl caffeate | CAS:28593-92-2 | Manufacturer ChemFaces [chemfaces.com]

- 11. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Docosyl Caffeate - 98% Purity Analytical Standard Powder at Best Price [nacchemical.com]

Unveiling the Therapeutic Potential of Docosyl Caffeate: A Technical Guide to Core Molecular Targets

Abstract

Docosyl caffeate, a long-chain ester of caffeic acid, has emerged as a molecule of significant interest within the therapeutic landscape. Possessing notable anti-inflammatory and antioxidant properties, its full potential is still being uncovered. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential therapeutic targets of docosyl caffeate. By examining the well-established mechanisms of the closely related and extensively studied caffeic acid phenethyl ester (CAPE), we can extrapolate and propose key molecular pathways that likely mediate the bioactivity of docosyl caffeate. This guide will delve into the core signaling cascades, suggest robust experimental protocols for target validation, and provide a framework for future research and development.

Introduction to Docosyl Caffeate: Structure and Known Bioactivities

Docosyl caffeate is a naturally occurring phenolic compound found in various plants, including Glycyrrhiza glabra and Halocnemum strobilaceum.[1][2] Structurally, it is an ester formed from caffeic acid and docosanol (a 22-carbon fatty alcohol). This long aliphatic chain imparts a significant lipophilic character to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

Initial studies have demonstrated that docosyl caffeate exhibits potent biological activities. Notably, it has been shown to be a powerful inhibitor of elastase, with an IC50 value of 1.4 µg/mL.[1][3] Furthermore, it displays moderate antioxidant activity, as evidenced by its ability to scavenge DPPH and ABTS radicals.[1][3] These findings suggest a therapeutic potential in conditions characterized by inflammation and oxidative stress.

While direct mechanistic studies on docosyl caffeate are limited, the extensive research on caffeic acid phenethyl ester (CAPE), another bioactive ester of caffeic acid, provides a strong foundation for identifying its potential molecular targets. CAPE is a well-documented anti-inflammatory, antioxidant, and anticancer agent, and its mechanisms of action are largely attributed to its modulation of key signaling pathways.[4][5][6][7]

Core Therapeutic Target: The NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.

Based on the robust evidence for CAPE as a potent and specific inhibitor of NF-κB activation, it is highly probable that docosyl caffeate exerts its anti-inflammatory effects through a similar mechanism.[6]

Proposed Mechanism of Action

The canonical NF-κB pathway is initiated by pro-inflammatory stimuli, which lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

CAPE has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit.[6] It is hypothesized that docosyl caffeate, with its similar caffeic acid moiety, interacts with components of the NF-κB signaling cascade to achieve a similar outcome.

Diagram: Proposed Inhibition of the NF-κB Pathway by Docosyl Caffeate

Caption: Proposed mechanism of docosyl caffeate in the NF-κB signaling pathway.

Experimental Workflow for Validating NF-κB Inhibition

To empirically validate that docosyl caffeate targets the NF-κB pathway, a series of in vitro experiments can be conducted.

Experimental Protocol: Investigating NF-κB Inhibition in Macrophages

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages) in appropriate media.

-

Pre-treat cells with varying concentrations of docosyl caffeate for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) for a specified duration (e.g., 30 minutes for signaling studies, 6-24 hours for gene expression studies).

-

-

Assessment of IκBα Degradation (Western Blot):

-

Lyse the cells at an early time point post-LPS stimulation (e.g., 15-30 minutes).

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against total IκBα and phosphorylated IκBα.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Expected Outcome: Docosyl caffeate pre-treatment will inhibit the LPS-induced degradation of IκBα and reduce its phosphorylation.

-

-

Analysis of NF-κB p65 Nuclear Translocation (Immunofluorescence):

-

Grow cells on coverslips and perform the treatment as described above.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Visualize the subcellular localization of p65 using fluorescence microscopy.

-

Expected Outcome: In LPS-stimulated cells, p65 will be predominantly in the nucleus. In cells pre-treated with docosyl caffeate, p65 will remain in the cytoplasm.

-

-

Quantification of Pro-inflammatory Gene Expression (RT-qPCR):

-

Treat cells for a longer duration (e.g., 6 hours) to allow for gene transcription.

-

Isolate total RNA and synthesize cDNA.

-

Perform real-time quantitative PCR using primers for NF-κB target genes such as TNF-α, IL-6, COX-2, and iNOS.

-

Normalize expression to a housekeeping gene (e.g., GAPDH).

-

Expected Outcome: Docosyl caffeate will dose-dependently suppress the LPS-induced upregulation of these pro-inflammatory genes.

-

Secondary Target Pathway: The Nrf2 Antioxidant Response

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of its target genes.

Given the antioxidant properties of docosyl caffeate and the known ability of CAPE to modulate the Nrf2 pathway, this represents another key therapeutic target.[8][9]

Proposed Mechanism of Action

It is postulated that docosyl caffeate, through its catechol structure, can directly scavenge reactive oxygen species (ROS) and also activate the Nrf2 pathway. This activation may occur through the modification of cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The subsequent nuclear translocation of Nrf2 would upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's defense against oxidative stress.

Diagram: Proposed Activation of the Nrf2 Pathway by Docosyl Caffeate

Caption: Proposed dual mechanism of docosyl caffeate in the Nrf2 antioxidant pathway.

Experimental Workflow for Validating Nrf2 Activation

Experimental Protocol: Assessing Nrf2 Activation in Neuronal Cells

-

Cell Culture and Treatment:

-

Culture human neuroblastoma SH-SY5Y cells or primary neurons.

-

Treat cells with docosyl caffeate for various time points (e.g., 4, 8, 12, 24 hours).

-

In some experiments, induce oxidative stress with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) after pre-treatment with docosyl caffeate.

-

-

Analysis of Nrf2 Nuclear Translocation (Western Blot):

-

Perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

Conduct Western blotting on both fractions using an antibody against Nrf2.

-

Use Lamin B1 as a nuclear marker and α-tubulin as a cytoplasmic marker to ensure the purity of the fractions.

-

Expected Outcome: Docosyl caffeate treatment will lead to an increase in Nrf2 levels in the nuclear fraction and a decrease in the cytoplasmic fraction.

-

-

Quantification of Antioxidant Gene Expression (RT-qPCR and Western Blot):

-

Treat cells with docosyl caffeate for a suitable duration (e.g., 12-24 hours).

-

Measure the mRNA levels of Nrf2 target genes (HO-1, NQO1) using RT-qPCR.

-

Assess the protein levels of HO-1 and NQO1 using Western blotting.

-

Expected Outcome: Docosyl caffeate will induce a dose- and time-dependent increase in the expression of these antioxidant enzymes.

-

-

Measurement of Intracellular ROS Levels (Fluorescent Probes):

-

Pre-treat cells with docosyl caffeate before inducing oxidative stress.

-

Load the cells with a ROS-sensitive fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Measure the fluorescence intensity using a plate reader or flow cytometer.

-

Expected Outcome: Docosyl caffeate pre-treatment will significantly reduce the increase in intracellular ROS levels induced by the oxidative stressor.

-

Other Potential Therapeutic Targets and Future Directions

Beyond NF-κB and Nrf2, the broader family of caffeic acid esters has been shown to interact with a variety of other molecular targets that warrant investigation for docosyl caffeate.

| Potential Target | Therapeutic Area | Proposed Mechanism | Key References |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Inhibition of COX-2 expression and activity, leading to reduced prostaglandin synthesis. | [4],[5],[6] |

| 5-Lipoxygenase (5-LOX) | Inflammation | Inhibition of leukotriene production. | [6],[7] |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Cancer, Inflammation | Inhibition of STAT3 phosphorylation and activation. | [5] |

| Matrix Metalloproteinases (MMPs) | Cancer Metastasis | Downregulation of MMP expression and activity. | [5] |

| PI3K/Akt/mTOR Pathway | Cancer | Suppression of this key survival and proliferation pathway. | [10] |

Future research should focus on validating these potential targets for docosyl caffeate using the principles and experimental approaches outlined in this guide. Furthermore, in vivo studies in relevant animal models of inflammatory diseases, neurodegeneration, and cancer are crucial to translate these in vitro findings into potential therapeutic applications. The lipophilic nature of docosyl caffeate may offer advantages in terms of bioavailability and tissue distribution, which should be a key area of investigation in future pharmacokinetic studies.

Conclusion

Docosyl caffeate is a promising natural compound with demonstrated anti-inflammatory and antioxidant activities. By leveraging the extensive knowledge of the closely related molecule, CAPE, this guide has identified the NF-κB and Nrf2 pathways as primary therapeutic targets. The detailed experimental workflows provided offer a clear roadmap for researchers to validate these targets and further elucidate the mechanisms of action of docosyl caffeate. A thorough investigation of these and other potential targets will be instrumental in unlocking the full therapeutic potential of this intriguing molecule for the development of novel treatments for a range of human diseases.

References

-

Possible molecular targets for therapeutic applications of caffeic acid phenethyl ester in inflammation and cancer - PubMed. (2015). Journal of Food and Drug Analysis, 23(1), 11-18. [Link]

-

Possible molecular targets for therapeutic applications of caffeic acid phenethyl ester in inflammation and cancer - PMC - NIH. (2015). Journal of Food and Drug Analysis, 23(1), 11-18. [Link]

-

Bioactive caffeic acid esters from Glycyrrhiza glabra - Taylor & Francis Online. (2009). Natural Product Research, 23(18), 1657-1663. [Link]

-

Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC - PubMed Central. (2014). Molecular Medicine Reports, 10(6), 2819-2826. [Link]

-

Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC - NIH. (2017). BioMed Research International, 2017, 3985378. [Link]

-

Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - MDPI. (2023). Molecules, 28(15), 5864. [Link]

-

Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC - NIH. (2022). RSC Advances, 12(16), 9865-9875. [Link]

-

Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Publishing. (2022). RSC Advances, 12(16), 9865-9875. [Link]

-

The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC - NIH. (2020). Molecules, 25(3), 649. [Link]

-

New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. (2024). Molecules, 29(23), 5673. [Link]

-

New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC. (2024). Molecules, 29(23), 5673. [Link]

-

Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnm - SciSpace. (2022). RSC Advances, 12(16), 9865-9875. [Link]

-

IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC - NIH. (2018). Molecules, 23(10), 2594. [Link]

-

Phenolic Compounds of Therapeutic Interest in Neuroprotection - MDPI. (2023). Molecules, 28(13), 5030. [Link]

-

Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights - PubMed Central. (2025). Journal of Clinical Medicine, 14(15), 4567. [Link]

-

Effect of caffeic acid phenethyl ester on proliferation and apoptosis of colorectal cancer cells in vitro - PMC. (2005). World Journal of Gastroenterology, 11(27), 4215-4219. [Link]

-

Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PubMed Central. (2022). Frontiers in Pharmacology, 13, 868498. [Link]

-

Caffeic Acid Phenethyl Ester (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PMC - NIH. (2022). Cancers, 14(15), 3749. [Link]

-

Caffeic Acid Modulates Processes Associated with Intestinal Inflammation - MDPI. (2021). Antioxidants, 10(4), 584. [Link]

-

Screening of the Anti-Neurodegenerative Activity of Caffeic Acid after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach - MDPI. (2023). Pharmaceutics, 15(7), 1878. [Link]

-

The anticancer mechanism of caffeic acid phenethyl ester (CAPE): Review of melanomas, lung and prostate cancers - ResearchGate. (2015). Journal of Cancer Prevention, 20(1), 1-7. [Link]

-

Molecular Characterization and Enhancement of Anticancer Activity of Caffeic Acid Phenethyl Ester by γ Cyclodextrin - ResearchGate. (2014). Journal of Cancer Science & Therapy, 6(11), 465-472. [Link]

-

Caffeic Acid Phenethyl Ester Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC - PubMed Central. (2023). Antioxidants, 12(3), 714. [Link]

-

Anticancer activity of caffeic acid n‑butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway - PubMed. (2018). Molecular Medicine Reports, 17(4), 5652-5657. [Link]

-

Caffeic acid phenetyl ester and its ability to prevent viral infection - Some comments - NIH. (2014). Journal of Cellular and Molecular Medicine, 18(12), 2568-2569. [Link]

-

Caffeic Acid Phenethyl Ester Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PubMed. (2023). Antioxidants, 12(3), 714. [Link]961/)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Docosyl caffeate | CAS:28593-92-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. Possible molecular targets for therapeutic applications of caffeic acid phenethyl ester in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible molecular targets for therapeutic applications of caffeic acid phenethyl ester in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Caffeic Acid Phenethyl Ester Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity of caffeic acid n‑butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Docosyl Caffeate

Abstract

Docosyl caffeate, the ester of caffeic acid and docosanol, is a lipophilic phenolic compound of significant interest in the pharmaceutical and cosmetic industries due to its potent antioxidant, anti-inflammatory, and elastase inhibitory activities.[1][2] Its long C22 alkyl chain imparts unique physicochemical properties that distinguish it from its parent molecule, caffeic acid, enhancing its potential for topical and transdermal applications. However, the very flexibility of this long alkyl chain presents considerable challenges to a complete understanding of its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure of docosyl caffeate, details its synthesis, and offers a robust framework for approaching its complex conformational analysis through a combination of computational and experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the structure-activity relationships of this promising bioactive molecule.

Introduction to Docosyl Caffeate: A Molecule of Interest

Docosyl caffeate, systematically named docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, belongs to the class of hydroxycinnamic acid esters.[3] It is found naturally in various plants, including licorice (Glycyrrhiza glabra) and the halophytic plant Halocnemum strobilaceum.[1][4] The conjugation of the hydrophilic caffeic acid moiety with a 22-carbon long-chain alcohol, docosanol, results in an amphiphilic molecule with increased lipophilicity. This structural modification is crucial for its enhanced biological efficacy in certain applications, as it facilitates interaction with lipidic environments such as cell membranes.

The growing interest in docosyl caffeate stems from its potential therapeutic applications. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for development as a topical anti-aging or anti-inflammatory agent.[2][5] However, to rationally design and optimize formulations or structural analogues, a thorough understanding of its three-dimensional structure and conformational preferences is paramount. The conformation of a molecule dictates how it interacts with biological targets, and in the case of a highly flexible molecule like docosyl caffeate, a multitude of conformations may exist in equilibrium.

This guide will first detail the fundamental molecular and physicochemical properties of docosyl caffeate. It will then provide an overview of established synthetic routes. The core of this document will be a detailed exploration of the challenges and strategies for its conformational analysis, presenting both computational and experimental workflows.

Molecular Structure and Physicochemical Properties

The molecular structure of docosyl caffeate is characterized by a phenolic head group derived from caffeic acid and a long, saturated aliphatic tail from docosanol, linked by an ester bond.

2D Chemical Structure and Key Functional Groups

Caption: 2D structure of docosyl caffeate showing the caffeate and docosyl moieties.

The key functional groups that dictate the chemical behavior of docosyl caffeate are:

-

Catechol Group: The two adjacent hydroxyl groups on the aromatic ring are responsible for its potent antioxidant activity through hydrogen atom donation.

-

α,β-Unsaturated Ester: The ester group and the adjacent double bond create a conjugated system that influences the molecule's electronic properties and reactivity.

-

Long Alkyl Chain: The 22-carbon docosyl chain is responsible for the molecule's lipophilicity and its ability to anchor into lipid bilayers.

Physicochemical Properties

A summary of the key physicochemical properties of docosyl caffeate is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₅₂O₄ | [3][6] |

| Molecular Weight | 488.7 g/mol | [3][6] |

| IUPAC Name | docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [3] |

| Physical Form | Powder | [6] |

| Purity (Typical) | ≥98% (analytical standard) | [2][6] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Low solubility in water. | [2] |

The high molecular weight and the long alkyl chain contribute to a low water solubility, a critical factor to consider in the design of delivery systems. The lipophilicity of alkyl caffeates has been shown to influence their antioxidant efficacy in different media, with medium-chain esters often exhibiting a "cut-off" effect in emulsion systems.[5]

Synthesis of Docosyl Caffeate

The synthesis of docosyl caffeate, and other long-chain alkyl caffeates, can be achieved through several methods, primarily involving the esterification of caffeic acid with the corresponding long-chain alcohol.

Direct Esterification

Direct esterification of caffeic acid with docosanol is a common approach. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. However, the high melting point of caffeic acid can lead to low reaction efficiency.[1]

Protocol: Acid-Catalyzed Esterification of Caffeic Acid

-

Reactant Preparation: Dissolve caffeic acid and a molar excess of docosanol in a suitable high-boiling point, non-polar solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture, neutralize the acid catalyst, and wash with brine. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Enzymatic Synthesis

Biocatalytic methods using lipases offer a milder and more selective alternative to chemical synthesis. Lipases can catalyze the esterification reaction in organic solvents.

Protocol: Lipase-Catalyzed Synthesis of Docosyl Caffeate

-

Enzyme and Substrate Preparation: Suspend a commercial lipase (e.g., Novozym 435) in an organic solvent (e.g., tert-butanol). Add caffeic acid and docosanol.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60°C) with constant shaking. The inclusion of molecular sieves can improve the yield by removing water.

-

Reaction Monitoring: Monitor the formation of docosyl caffeate by High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: After the reaction, filter off the enzyme (which can be recycled). Evaporate the solvent and purify the product by column chromatography.

The use of deep eutectic solvents (DES) as a medium for enzymatic synthesis has also been explored to enhance the solubility of caffeic acid and improve reaction yields.[1]

The Challenge of Conformational Analysis

The conformational flexibility of docosyl caffeate, primarily due to the numerous rotatable single bonds in the docosyl chain, presents a significant challenge for structural elucidation. PubChem notes that conformer generation for this molecule is disallowed due to its high flexibility.[3] This implies that a single, static 3D structure is not representative of its behavior in solution or in a biological environment. Instead, a description of its conformational landscape as an ensemble of low-energy conformers is more appropriate.

Caption: A proposed workflow for the conformational analysis of docosyl caffeate.

Computational Approaches

Computational chemistry provides a powerful toolkit to explore the conformational space of flexible molecules.

4.1.1. Conformational Search Algorithms

The first step in computational analysis is to generate a diverse set of possible conformations. For a molecule as flexible as docosyl caffeate, a systematic search is computationally prohibitive. Therefore, stochastic methods are preferred.

-

Stochastic Search (e.g., Monte Carlo Multiple Minimum - MCMM): This method involves randomly changing the torsional angles of the molecule and accepting or rejecting the new conformation based on its energy.

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time. By simulating the molecule at a given temperature, it can overcome energy barriers and explore different conformational states.

Protocol: Computational Conformational Search

-

Initial Structure Generation: Build a 3D structure of docosyl caffeate using a molecular modeling software.

-

Force Field Selection: Choose an appropriate force field (e.g., OPLS, AMBER) that accurately describes the potential energy of the molecule.

-

Conformational Search: Perform a conformational search using a method like MCMM or by running an MD simulation in a solvent box (e.g., chloroform) to mimic experimental conditions.

-

Energy Minimization: Minimize the energy of each generated conformer to find the nearest local energy minimum.

-

Clustering and Analysis: Cluster the resulting conformers based on their root-mean-square deviation (RMSD) to identify unique conformational families.

4.1.2. Quantum Mechanical Calculations

While force fields are fast, quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide more accurate energies and geometries. DFT calculations can be used to refine the geometries and calculate the relative energies of the low-energy conformers identified from the initial search.

Experimental Techniques